1-(4-Iodo-3,5-diisopropylphenyl)adamantane

Description

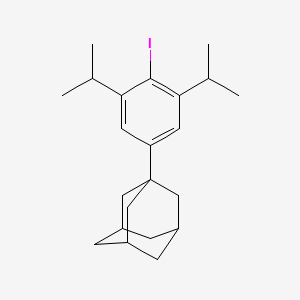

1-(4-Iodo-3,5-diisopropylphenyl)adamantane is a structurally complex adamantane derivative characterized by an iodine atom at the para position and two isopropyl groups at the meta positions of the phenyl ring attached to the adamantane core. The adamantane moiety imparts high thermal stability and rigidity, while the iodine and isopropyl substituents enhance steric bulk and electronic diversity.

Properties

Molecular Formula |

C22H31I |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

1-[4-iodo-3,5-di(propan-2-yl)phenyl]adamantane |

InChI |

InChI=1S/C22H31I/c1-13(2)19-8-18(9-20(14(3)4)21(19)23)22-10-15-5-16(11-22)7-17(6-15)12-22/h8-9,13-17H,5-7,10-12H2,1-4H3 |

InChI Key |

YZCPJLVSIXHFQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1I)C(C)C)C23CC4CC(C2)CC(C4)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodo-3,5-diisopropylphenyl)adamantane typically involves the iodination of a precursor adamantane derivative. One common method includes the reaction of 1-adamantyl bromide with 4-iodo-3,5-diisopropylphenyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodo-3,5-diisopropylphenyl)adamantane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Coupling Reactions: The phenyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to substitute the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or amines can be formed.

Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

Reduction Products: Reduction typically results in the removal of the iodine atom, yielding the corresponding hydrocarbon.

Scientific Research Applications

1-(4-Iodo-3,5-diisopropylphenyl)adamantane has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

Industry: Used in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of 1-(4-Iodo-3,5-diisopropylphenyl)adamantane involves its interaction with molecular targets through its iodinated phenyl group. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. Additionally, the adamantane core provides structural rigidity, enhancing the compound’s stability and interaction with target molecules .

Comparison with Similar Compounds

Key Compounds for Comparison (from and ):

2-(1-Adamantyl)ethanol (AdEtOH): Features an ethanol group linked to adamantane.

4-(1-Adamantyl)benzenesulfonamide (AdBeSA) : Contains a benzenesulfonamide substituent.

1-Propionyladamantane (AdPr) : Adamantane with a propionyl group.

tert-Butyl Adamantyl Peroxycarboxylates (from ): Include thermally labile perester groups.

Substituent Effects

- Electron-Withdrawing vs. In contrast, AdEtOH’s hydroxyl group is electron-donating, increasing solubility in polar solvents . AdBeSA’s sulfonamide group confers acidity (pKa ~10) and hydrogen-bonding capacity, making it suitable for enzyme inhibition studies (e.g., carbonic anhydrase targeting) .

Physicochemical and Reactivity Comparisons

Data Table: Key Properties of Adamantane Derivatives

Thermal and Chemical Stability

- The target compound’s adamantane core and aromatic iodine substituent suggest high thermal stability, contrasting with tert-butyl adamantyl peroxycarboxylates, which decompose in biacetyl to yield adamantane and acetylated derivatives (e.g., 1-acetyladamantane) under mild conditions .

Biological Activity

1-(4-Iodo-3,5-diisopropylphenyl)adamantane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Molecular Formula: C19H24I

Molecular Weight: 360.30 g/mol

IUPAC Name: this compound

CAS Number: 1028342-45-1

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Starting Materials: The synthesis begins with adamantane derivatives and iodo-substituted phenyl compounds.

- Reaction Conditions: The reaction is usually conducted in organic solvents such as dichloromethane or toluene under reflux conditions.

- Purification: The product is purified through recrystallization or chromatography methods.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Modulation: The compound may act on specific receptors involved in neurotransmission and cellular signaling pathways.

- Enzyme Inhibition: It has the potential to inhibit enzymes that play critical roles in disease processes, such as kinases or phosphatases.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Anticancer Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown efficacy in inhibiting the proliferation of breast and prostate cancer cells.

- Antimicrobial Properties: Some investigations have pointed to its potential as an antimicrobial agent against both bacterial and fungal strains.

- Anti-inflammatory Effects: The compound might reduce inflammation by modulating inflammatory pathways.

Anticancer Activity

A study conducted by Al-Abdullah et al. (2014) demonstrated that adamantane derivatives possess significant anticancer properties. Specifically, this compound was found to inhibit cell growth in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Other Adamantane Derivative | MCF-7 | 20 |

Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of various adamantane derivatives. In particular, this compound exhibited notable activity against Staphylococcus aureus and Candida albicans.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 64 |

Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of adamantane derivatives, it was found that this compound significantly reduced nitric oxide production in LPS-stimulated macrophages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.